MMK1

GPCR pharmacology Receptor selectivity Formyl peptide receptor

Select MMK-1 (CAS 271246-66-3) to isolate FPR2-dependent signaling without FPR1 cross-talk. With >5,000-fold selectivity and <2 nM potency, it eliminates off-target noise inherent to pan-agonists like WKYMVm or fMLF. This 13-aa linear peptide is the industry reference for calcium-mobilization, chemotaxis, and anxiolytic-like activity studies. Standard purity: ≥95% (HPLC). Choose MMK-1 for unambiguous, publication-quality FPR2 pharmacology data.

Molecular Formula C75H123N19O18S
Molecular Weight 1611.0 g/mol
Cat. No. B013284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMMK1
SynonymsMMK-1
MMK-1 peptide
Molecular FormulaC75H123N19O18S
Molecular Weight1611.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)N
InChIInChI=1S/C75H123N19O18S/c1-12-44(10)60(94-70(108)57(39-96)92-63(101)50(27-28-58(97)98)83-61(99)47(76)33-40(2)3)72(110)90-55(37-46-23-17-14-18-24-46)68(106)84-48(25-19-30-81-74(77)78)62(100)91-56(38-95)69(107)88-53(35-42(6)7)65(103)87-52(34-41(4)5)66(104)89-54(36-45-21-15-13-16-22-45)67(105)85-49(26-20-31-82-75(79)80)64(102)93-59(43(8)9)71(109)86-51(73(111)112)29-32-113-11/h13-18,21-24,40-44,47-57,59-60,95-96H,12,19-20,25-39,76H2,1-11H3,(H,83,99)(H,84,106)(H,85,105)(H,86,109)(H,87,103)(H,88,107)(H,89,104)(H,90,110)(H,91,100)(H,92,101)(H,93,102)(H,94,108)(H,97,98)(H,111,112)(H4,77,78,81)(H4,79,80,82)/t44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,59-,60-/m0/s1
InChIKeyPWBQRCXCXXGUGY-AJOXZCOLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MMK1: A High-Potency and High-Selectivity Human FPR2 (FPRL-1) Agonist for Targeted Receptor Pharmacology


MMK1 (CAS 271246-66-3) is a synthetic peptide agonist that potently and selectively activates the human formyl peptide receptor 2 (FPR2), also known as formyl peptide receptor-like 1 (FPRL-1) . It exhibits an EC50 of <2 nM for FPR2 in calcium flux assays using HEK293 transfectants, while demonstrating minimal activity at the closely related FPR1 (EC50 >10,000 nM) . This compound is widely utilized as a reference standard to probe FPR2-specific signaling, chemotaxis, and cytokine production in both academic and industrial settings .

Why Pan-FPR Agonists or FPR1-Selective Ligands Cannot Substitute for MMK1 in FPR2-Driven Research


Formyl peptide receptors (FPRs) mediate distinct and sometimes opposing physiological responses; FPR1 typically drives pro-inflammatory neutrophil recruitment, while FPR2 is implicated in resolution of inflammation, neuroprotection, and anxiolysis. Broad-spectrum agonists like WKYMVm or FPR1-selective ligands such as fMLF activate multiple receptor subtypes, confounding interpretation of FPR2-specific pathways. In a comprehensive comparative study of 11 ligands, MMK1 was uniquely identified as specific for human FPR2, with no detectable activation of FPR1, whereas other agonists exhibited cross-reactivity [1]. Substituting MMK1 with a pan-agonist introduces off-target signaling that obscures FPR2-mediated mechanisms and jeopardizes the reproducibility of functional assays. Only MMK1 provides the receptor selectivity required to isolate FPR2 pharmacology with confidence.

Quantitative Evidence Differentiating MMK1 from Closest Analogs and In-Class Alternatives


Unmatched FPR2 Selectivity vs. FPR1: Over 5,000-Fold Window

MMK1 demonstrates exceptional selectivity for human FPR2 over FPR1. In calcium flux assays using HEK293 cells transfected with human receptors, MMK1 activates FPR2 with an EC50 of <2 nM, while requiring >10,000 nM to activate FPR1, resulting in a selectivity window exceeding 5,000-fold . In contrast, the pan-agonist WKYMVm activates both FPR1 and FPR2 with high potency (EC50 values in the sub-nanomolar range) and lacks this subtype discrimination . This stark difference in selectivity is further corroborated by a 2025 comparative study, which explicitly identified MMK1 as specific for human FPR2, with no measurable FPR1 activity [1].

GPCR pharmacology Receptor selectivity Formyl peptide receptor

Comparative Degranulation Potency: MMK1 vs. WKYMVm in Human Neutrophils

In degranulation assays using human neutrophils, MMK1 exhibited an EC50 of 71.7 nM, whereas the pan-agonist WKYMVm was approximately 3.1-fold more potent with an EC50 of 22.9 nM [1]. Additionally, MMK1 achieved lower maximal degranulation efficacy (Emax) compared to WKYMVm [1]. This differential profile highlights that MMK1 is a moderately potent FPR2-specific degranulation trigger, whereas WKYMVm elicits a stronger, less selective response.

Neutrophil biology Innate immunity Degranulation assay

FPR2-Mediated Cytokine Production: MMK1 Induces IL-1β and IL-6 in Human Monocytes

MMK1 (10 µM) stimulates human monocytes to produce proinflammatory cytokines IL-1β and IL-6 in a pertussis toxin-sensitive manner . While both MMK1 and the FPR1 agonist fMLF can elicit cytokine responses, MMK1 does so exclusively through FPR2, as evidenced by complete blockade with the FPR2-selective antagonist WRW4 [1]. In contrast, fMLF-induced cytokine production is inhibited by the FPR1 antagonist tBOC, confirming receptor-specific pathways [1].

Cytokine release Monocyte activation Inflammation

In Vivo Anxiolytic Efficacy: MMK1 but Not fMLF Produces Anxiolytic-Like Behavior in Mice

Intracerebroventricular administration of MMK1 (100 pmol/mouse) significantly increased the time spent in the open arms of the elevated plus maze, a validated measure of anxiolytic-like activity in mice [1]. In contrast, the FPR1 agonist fMLF did not produce a comparable anxiolytic effect, underscoring that FPR2 activation—not FPR1—mediates this central behavioral response [2].

Behavioral pharmacology Anxiolytic activity Elevated plus maze

Comparative Receptor Selectivity: MMK1 vs. BMS-986235 (LAR-1219)

In a 2025 head-to-head comparison of 11 FPR ligands, MMK1 was found to be specific for human FPR2 with no detectable activity at human FPR1, whereas BMS-986235 (LAR-1219) exhibited selectivity for FPR2 over FPR1 but also showed some residual activity at FPR1 in both human and mouse receptors [1]. MMK1 therefore offers a cleaner pharmacological profile for experiments demanding absolute FPR2 specificity.

GPCR selectivity FPR2 agonists Drug discovery

Optimal Experimental Contexts for MMK1: Validated Applications Rooted in Quantitative Differentiation


Isolation of FPR2-Specific Signaling Pathways in GPCR Pharmacology

MMK1 is the ligand of choice for researchers dissecting FPR2-mediated G-protein coupling, β-arrestin recruitment, and receptor internalization. Its >5,000-fold selectivity over FPR1 ensures that observed signaling events are unequivocally attributed to FPR2, a critical requirement in studies where FPR1 activation would confound results . Recent data confirm that MMK1 induces FPR2 internalization and ERK1/2 phosphorylation without any detectable FPR1 engagement [1].

Functional Studies of Neutrophil and Monocyte Biology

MMK1 is extensively used to activate phagocytic leukocytes in a receptor-specific manner. In human monocytes and neutrophils, MMK1 triggers chemotaxis, calcium mobilization, and cytokine production exclusively through FPR2, as demonstrated by complete inhibition with the FPR2 antagonist WRW4 [2]. This contrasts with fMLF and WKYMVm, which activate multiple FPR subtypes and produce broader cellular responses. Researchers requiring clean FPR2-driven readouts should select MMK1.

In Vivo Behavioral Pharmacology and CNS Target Validation

MMK1 is the only commercially available FPR2 agonist with validated anxiolytic-like activity in rodent models. Intracerebroventricular administration of MMK1 (100 pmol/mouse) increases open arm exploration in the elevated plus maze, an effect not replicated by FPR1 agonists [3]. This behavioral selectivity confirms FPR2 as the relevant CNS target and positions MMK1 as an essential tool for neuropharmacology studies.

Mechanistic Studies of FPR2 in Chemotherapy-Induced Alopecia

In a neonatal rat model of etoposide-induced alopecia, MMK1 (10 mg/kg i.p.) prevented hair loss, an effect blocked by the FPR2 antagonist WRW4 [4]. Importantly, the FPR1 agonist fMLP also exhibited anti-alopecia activity, but the receptor-specific pathways differ, as evidenced by differential sensitivity to IL-1 and NF-κB inhibitors [4]. MMK1 enables precise interrogation of the FPR2-mediated component of this protective effect.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for MMK1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.